molecular formula C25H19FN4O4 B2775765 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358466-37-1

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Número de catálogo: B2775765
Número CAS: 1358466-37-1
Peso molecular: 458.449
Clave InChI: VYPFYRJFMMVIDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in oncology. This article provides a detailed examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure composed of a quinazoline core fused with a triazole ring. The presence of electron-withdrawing groups such as fluorine and methoxy groups enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro tests against various cancer cell lines have shown promising results:

  • A549 (Lung Cancer) : IC50 = 5.9 ± 1.7 µM
  • SW-480 (Colorectal Cancer) : IC50 = 2.3 ± 0.91 µM
  • MCF-7 (Breast Cancer) : IC50 = 5.65 ± 2.33 µM

These values indicate that the compound has a potent antiproliferative effect, particularly against lung and colorectal cancer cells, outperforming standard chemotherapeutics like Cisplatin in some cases .

The mechanism behind the anticancer activity includes:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased early and late apoptotic cell populations in A549 cells.
  • Cell Cycle Arrest : The compound caused significant accumulation of cells in the S-phase of the cell cycle, suggesting interference with DNA synthesis .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings plays a crucial role in enhancing the biological activity:

  • The 3,4-dimethoxyphenyl group is essential for maximizing anticancer effects.
  • The 3-fluorophenyl group contributes to the overall potency through electronic effects .

Table 1: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A5495.9 ± 1.7Induces apoptosis; S-phase arrest
SW-4802.3 ± 0.91Induces apoptosis; S-phase arrest
MCF-75.65 ± 2.33Induces apoptosis; S-phase arrest

Study 1: Cytotoxic Evaluation

In a study evaluating various synthesized quinazoline derivatives including our compound of interest, it was found that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the importance of substituent placement in enhancing biological activity .

Study 2: Molecular Docking Studies

Molecular docking simulations indicated that the compound binds effectively to the Epidermal Growth Factor Receptor (EGFR) , which is pivotal in many cancers. The binding affinity was calculated using MMGB/PBSA methods, supporting its potential as a targeted therapeutic agent .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines including:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against these cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further exploration in antibacterial drug discovery .

Fluorescent Properties

The incorporation of fluorine and dimethoxy groups enhances the fluorescent properties of this compound, making it suitable for applications in biological imaging and as a fluorophore in various assays. The ability to act as a fluorescent probe can facilitate real-time monitoring of biological processes .

Case Studies and Research Findings

  • Anticancer Evaluation : A study conducted at Al-Azhar University demonstrated that derivatives of triazoloquinazoline exhibited potent anticancer activity. The synthesized compounds were subjected to MTT assays and showed varying degrees of cytotoxicity against selected cancer cell lines .
  • Structure-Activity Relationship Studies : Research has focused on understanding how modifications to the molecular structure affect biological activity. For instance, variations in substituents on the triazole ring have been shown to significantly influence both anticancer and antimicrobial activities .
  • Fluorescent Applications : Investigations into the optical properties revealed that compounds with similar structures could be effectively utilized as fluorescent markers in cellular imaging techniques due to their favorable emission characteristics .

Propiedades

Número CAS

1358466-37-1

Fórmula molecular

C25H19FN4O4

Peso molecular

458.449

Nombre IUPAC

6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C25H19FN4O4/c1-33-21-11-10-15(13-22(21)34-2)20(31)14-29-19-9-4-3-8-18(19)24-27-23(28-30(24)25(29)32)16-6-5-7-17(26)12-16/h3-13H,14H2,1-2H3

Clave InChI

VYPFYRJFMMVIDO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F)OC

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.